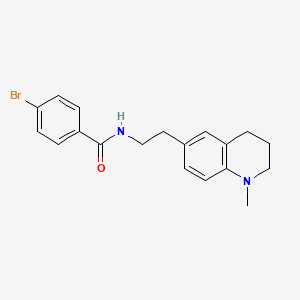

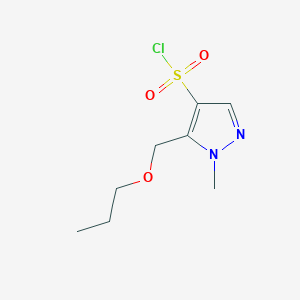

4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

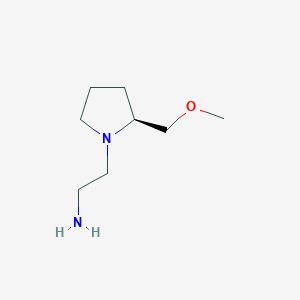

The compound "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities. The tetrahydroquinoline core is a common motif in medicinal chemistry, often associated with various pharmacological properties. The presence of a bromine atom and a benzamide moiety in the structure suggests potential for further chemical modifications, which could be useful in drug development and synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been reported using different methods. For instance, N-Aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from ortho-brominated aromatic aldehydes and primary aromatic amines through a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation . Another approach to synthesize 4-substituted tetrahydroquinolines involves the use of (H+ + K+)ATPase-inhibitory activity, indicating a potential for antiulcer applications . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, MS, and X-ray single-crystal diffraction . These techniques allow for the determination of the molecular conformation, the dihedral angles between different rings in the molecules, and the presence of specific functional groups. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. For example, the presence of a bromomethyl group suggests potential for further reactions, such as nucleophilic substitutions or coupling reactions . The benzamide moiety could also undergo various chemical transformations, which could be exploited in the synthesis of more complex molecules or in the modification of the compound to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromine atom would increase the molecular weight and could affect the lipophilicity of the compound, which in turn could influence its pharmacokinetic properties. The tetrahydroquinoline core is likely to contribute to the compound's stability and could affect its ability to cross biological membranes. The specific physical and chemical properties of "4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" are not detailed in the provided papers, but similar compounds have shown significant antibacterial and antifungal activity, suggesting that the compound may also possess these properties .

Applications De Recherche Scientifique

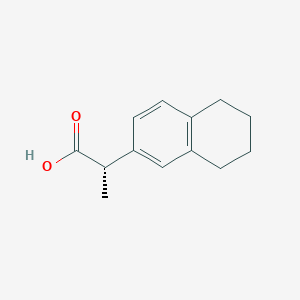

Synthesis and Sigma Receptor Ligands

Research by Xu, Lever, and Lever (2007) delved into the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides, including compounds structurally related to 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, as ligands for sigma receptors. Their studies highlighted the importance of the tetrahydroisoquinoline ring system for binding affinity and selectivity towards sigma receptors, indicating the critical role of structural features in these compounds for their biological activity R. Xu, J. Lever, S. Z. Lever, 2007.

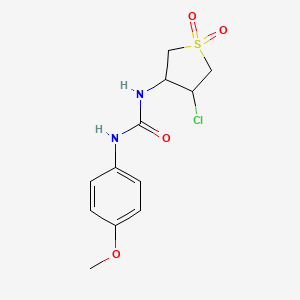

Potential Antipsychotic Agents

The work on conformationally restricted analogs of remoxipride by Norman, Kelley, and Hollingsworth (1993) investigated compounds for their potential antipsychotic properties by assessing their ability to inhibit dopamine D-2 receptor binding. Although not directly mentioning 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, this research emphasizes the broader context of exploring structurally related benzamides for neurological applications M. H. Norman, J. Kelley, E. Hollingsworth, 1993.

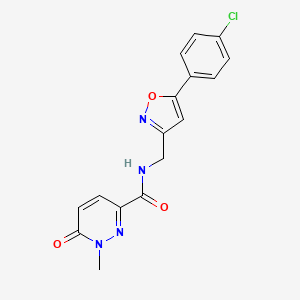

Antitumor Agents

Research into water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, by Bavetsias et al. (2002) included structural and functional analysis of derivatives that might share a core similarity with 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide. These compounds demonstrated increased water solubility and cytotoxic activity, providing insights into the design of potential antitumor agents V. Bavetsias et al., 2002.

Bromination and Synthetic Techniques

The work by He et al. (2016) on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines offers a glimpse into the synthetic methodologies that could be applicable to the creation of 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide and its analogs. This research provides valuable information on bromination techniques and the synthesis of potentially biologically active compounds Jun He et al., 2016.

Mécanisme D'action

Mode of Action

It is mentioned that the compound may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation .

Biochemical Pathways

It is suggested that the compound may participate in reactions at the benzylic position , which could potentially influence various biochemical pathways.

Propriétés

IUPAC Name |

4-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-22-12-2-3-16-13-14(4-9-18(16)22)10-11-21-19(23)15-5-7-17(20)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVBSWLQVLZAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)